molecular formula C14H8F3NO4 B2972712 2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde CAS No. 217186-14-6

2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde

Cat. No.: B2972712
CAS No.: 217186-14-6
M. Wt: 311.216
InChI Key: AMRNMVQQJYAXBV-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde is an organic compound that features both trifluoromethyl and nitro functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the compound. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can influence the compound’s behavior in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar compounds to 2-(3-Trifluoromethylphenoxy)-5-nitrobenzaldehyde include other trifluoromethyl-substituted benzaldehydes and nitrobenzaldehydes. These compounds share similar chemical properties but differ in their specific functional groups and substitution patterns.

Properties

IUPAC Name

5-nitro-2-[3-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-2-1-3-12(7-10)22-13-5-4-11(18(20)21)6-9(13)8-19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNMVQQJYAXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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